
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. The P2X7 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular ATP. The P2X7 receptor is predominantly expressed in immune cells and is involved in the regulation of inflammatory responses. A-438079 has been shown to have potential therapeutic applications in various inflammatory diseases.
Wirkmechanismus
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide selectively blocks the P2X7 receptor, which is involved in the regulation of inflammatory responses. The P2X7 receptor is activated by extracellular ATP, which leads to the opening of a cation channel and the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide inhibits the release of pro-inflammatory cytokines and reduces inflammation.
Biochemical and Physiological Effects
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide is a selective antagonist for the P2X7 receptor, which makes it a valuable tool for studying the role of the P2X7 receptor in inflammatory responses. However, its selectivity for the P2X7 receptor may limit its use in studying other P2X receptors. 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has also been shown to have low oral bioavailability, which may limit its use in vivo.
Zukünftige Richtungen
1. Development of more potent and selective P2X7 receptor antagonists.
2. Investigation of the role of the P2X7 receptor in other diseases such as cancer and cardiovascular disease.
3. Development of novel drug delivery systems to improve the bioavailability of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide.
4. Investigation of the potential use of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide in combination with other anti-inflammatory agents.
5. Investigation of the long-term effects of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide on inflammation and immune function.
Synthesemethoden
The synthesis of 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide involves the condensation of 4-aminophenethyl isonicotinate with 2-(2-methoxyethoxy)ethyl chloroformate followed by sulfamoylation with sulfamide. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuropathic pain. 2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-10-11-25-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(5-3-13)26(18,22)23/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBASDMOBAMGRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(4-sulfamoylphenethyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

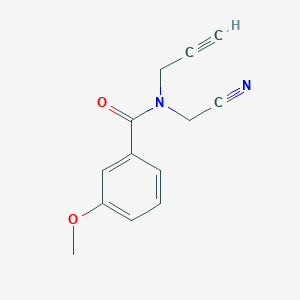
![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2755038.png)
![N-(3-(1H-pyrazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755040.png)
![2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2755041.png)
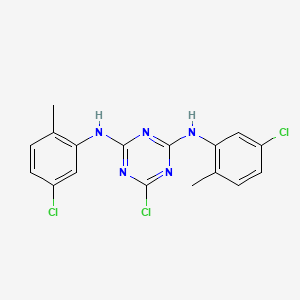
![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)
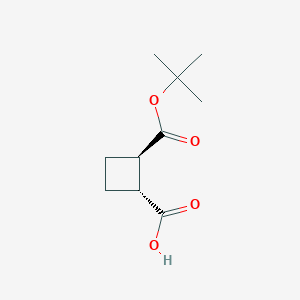
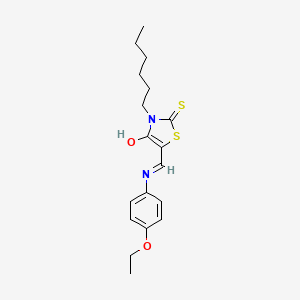

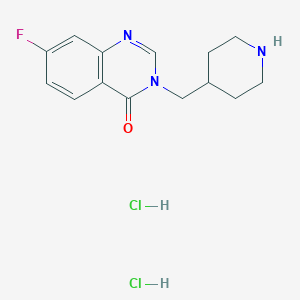
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)